molecular formula C12H14N6O2 B2667721 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide CAS No. 2034470-51-2

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

Cat. No. B2667721
CAS RN: 2034470-51-2
M. Wt: 274.284
InChI Key: AVWDFUOHVIGXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide” has a molecular formula of C16H16N6O2. It has an average mass of 324.337 Da and a monoisotopic mass of 324.133484 Da .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a cyclopenta[c]pyridazin ring and a 1,2,4-triazol ring . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3. It has a molar refractivity of 86.8±0.5 cm3. The compound has a polar surface area of 103 Å2 and a polarizability of 34.4±0.5 10-24cm3. It has a surface tension of 69.6±7.0 dyne/cm and a molar volume of 204.1±7.0 cm3 .

Scientific Research Applications

Anti-Asthmatic Activities

A study on condensed-azole derivatives, including compounds related to 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide, explored their synthesis and anti-asthmatic activities. The research found that certain compounds bearing a cycloalkylidene group and a methyl group at specific positions exhibited potent anti-asthmatic activity, making them valuable for treating asthma and other respiratory diseases. The structure-activity relationships of these compounds were also discussed, highlighting the importance of their molecular architecture in medicinal applications (Kuwahara et al., 1997).

Synthesis and Structural Analysis

Another study focused on the synthesis, structure analysis, density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks of a compound related to this compound. This research provides insights into the chemical and physical properties of such compounds, contributing to our understanding of their potential applications in pharmaceuticals and materials science (Sallam et al., 2021).

Novel Syntheses and Potential Applications

Research into the transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes reveals the versatility of these heterocyclic frameworks. Such transformations showcase the potential for developing new pharmaceuticals and materials based on the structural motifs found in compounds like this compound (Kolar et al., 1996).

Antimicrobial Activities

Another area of research has explored the synthesis of pyridazine derivatives and related compounds, including the investigation of their antimicrobial activity. This research indicates the potential for compounds structurally related to this compound to serve as leads in the development of new antimicrobial agents, offering insights into their potential medicinal applications (El-Mariah et al., 2006).

properties

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c1-7(11(20)15-12-13-6-14-16-12)18-10(19)5-8-3-2-4-9(8)17-18/h5-7H,2-4H2,1H3,(H2,13,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWDFUOHVIGXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=NN1)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.